molecular formula C20H20ClN3O2 B2790949 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1448056-36-7

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No. B2790949
CAS RN: 1448056-36-7
M. Wt: 369.85
InChI Key: PTCGGUQXBUAHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.

Mechanism of Action

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a highly selective inhibitor of BTK. BTK is a key component of the BCR signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK by 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone leads to the suppression of BCR signaling and subsequent apoptosis of B cells.
Biochemical and Physiological Effects:
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are implicated in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which minimizes off-target effects. 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has also shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has not yet been tested in clinical trials, and its potential for clinical development is still uncertain.

Future Directions

There are several future directions for the research and development of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone. One potential direction is the evaluation of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone in combination with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies. Another potential direction is the investigation of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone in the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus. Furthermore, the development of more potent and selective BTK inhibitors is an active area of research, and 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone may serve as a useful scaffold for the design of new compounds.

Synthesis Methods

The synthesis of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis route involves the use of various reagents and solvents, and the process is carefully controlled to ensure the purity of the final product. The detailed synthesis method of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is beyond the scope of this paper.

Scientific Research Applications

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone inhibits BCR signaling and induces apoptosis in B-cell lines. In vivo studies have demonstrated that 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has potent anti-tumor activity in xenograft models of B-cell malignancies.

properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-17-5-3-9-22-20(17)26-15-7-10-24(11-8-15)19(25)12-14-13-23-18-6-2-1-4-16(14)18/h1-6,9,13,15,23H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCGGUQXBUAHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

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